molecular formula C14H14N2O2 B499545 3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid CAS No. 878714-46-6

3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid

Cat. No.: B499545
CAS No.: 878714-46-6
M. Wt: 242.27g/mol
InChI Key: WJQSUUZGSQJEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a methyl group and a pyridin-2-ylmethyl-amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with 3-methyl-4-nitrobenzoic acid and pyridin-2-ylmethanamine.

    Reduction: The nitro group of 3-methyl-4-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Coupling Reaction: The resulting 3-methyl-4-aminobenzoic acid is then coupled with pyridin-2-ylmethanamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoic acid core.

    Reduction: Reduced forms of the amino group, potentially leading to secondary amines.

    Substitution: Substituted derivatives at the amino group or the pyridine ring.

Scientific Research Applications

3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid
  • 3-Methyl-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid
  • 3-Methyl-4-[(pyridin-4-ylmethyl)-amino]-benzoic acid

Uniqueness

3-Methyl-4-[(pyridin-2-ylmethyl)-amino]-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridin-2-ylmethyl group influences its binding affinity and selectivity towards molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methyl-4-(pyridin-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-8-11(14(17)18)5-6-13(10)16-9-12-4-2-3-7-15-12/h2-8,16H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQSUUZGSQJEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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